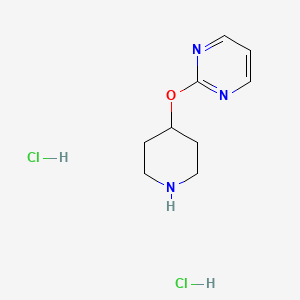

2-(Piperidin-4-yloxy)pyrimidine dihydrochloride

Übersicht

Beschreibung

“2-(Piperidin-4-yloxy)pyrimidine dihydrochloride” is a chemical compound with the empirical formula C9H15Cl2N3O and a molecular weight of 252.14 . It is typically available in solid form .

Molecular Structure Analysis

The SMILES string representation of the molecule is[H]Cl. [H]Cl.C1 (CCNCC1)OC2=NC=CC=N2 . This indicates that the molecule consists of a pyrimidine ring (NC=CC=N2) attached to a piperidine ring (CCNCC1) via an oxygen atom (O). Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C9H15Cl2N3O and it has a molecular weight of 252.14 .Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

- Metabolism and Excretion : The metabolism, excretion, and pharmacokinetics of dipeptidyl peptidase IV inhibitors, structurally similar to 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, have been studied extensively. For instance, PF-00734200, a dipeptidyl peptidase IV inhibitor, shows that the majority of the administered dose is recovered in the urine and feces, with the parent drug forming a significant part of the circulating radioactivity. The primary metabolic pathway involves hydroxylation at the pyrimidine ring, catalyzed by CYP2D6 and CYP3A4. Other metabolic pathways include amide hydrolysis, N-dealkylation, and phase II pathways like glucuronidation and conjugation with creatinine (Sharma et al., 2012).

Neuroprotective and Cerebroprotective Effects

- Neuroprotective Effects : NS-7, a compound structurally related to 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, has been identified as a novel Na+/Ca2+ channel blocker with neuroprotective effects against retinal damage resulting from ischemia. It exhibits potential as an agent for treating acute ischemic retinopathy, including high intraocular pressure conditions like acute angle-closure glaucoma (Saito et al., 2005).

- Cerebroprotective Actions : NS-7 also demonstrates cerebroprotective actions by reducing cerebral infarction and improving neurological and cognitive impairments at both acute and chronic stages of permanent middle cerebral artery occlusion in rats (Aoki et al., 2001; Tamura et al., 2001).

Sorbitol Accumulation and Metabolic Effects

- Sorbitol-Accumulating Pyrimidine Derivatives : Compounds SDI 157 and SDI 158, structurally related to 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, are identified as inhibitors of sorbitol dehydrogenase. These compounds induce a dose-dependent increase in tissue sorbitol, particularly in peripheral nerves. They display effects on motor nerve conduction velocity, glomerular filtration rate, and do not induce or aggravate retinal capillary lesions (Geisen et al., 1994).

Synthesis and Medicinal Applications

- Synthesis and Medicinal Application : The synthesis and pharmacological properties of various pyrimidine derivatives have been a focus, demonstrating the compound's applicability in addressing various health conditions, including anti-inflammatory activities, potential antiepileptic properties, and their role in memory enhancement (Tozkoparan et al., 1999; Rybka et al., 2017; Ming-zhu, 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-piperidin-4-yloxypyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;;/h1,4-5,8,10H,2-3,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCAJDYZCMOCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589989 | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-4-yloxy)pyrimidine dihydrochloride | |

CAS RN |

950649-19-1 | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Methylsulfanyl)phenyl]piperidine hydrochloride](/img/structure/B1369130.png)

![[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride](/img/structure/B1369140.png)

![[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine](/img/structure/B1369145.png)

![methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1369149.png)